Thiophosphoryl bromide

Description

Historical Context of Thiophosphoryl Halide Chemistry

Significance of Phosphorus-Sulfur-Halogen Systems in Contemporary Inorganic Chemistry

Phosphorus-sulfur-halogen systems are of considerable importance in modern inorganic chemistry due to their diverse reactivity and applications. chemimpex.com These compounds, including thiophosphoryl bromide, serve as versatile reagents in organic synthesis. wikipedia.orgchemimpex.com For instance, thiophosphoryl chloride is widely used to introduce the thiophosphoryl group into organic molecules, a process known as thiophosphorylation, to produce insecticides and other valuable organic compounds. wikipedia.org The reactivity of the phosphorus-halogen bond allows for nucleophilic substitution reactions, making these compounds valuable synthons. wikipedia.orgsemanticscholar.org

The ability of trivalent phosphorus to be easily oxidized and its affinity for oxygen and sulfur are fundamental to many chemical transformations. msu.edu Furthermore, the study of these systems contributes to the understanding of chemical bonding, molecular structure, and reaction mechanisms in inorganic chemistry. semanticscholar.orgacs.org The formation of adducts with Lewis acids is another key characteristic of thiophosphoryl halides, expanding their synthetic utility. scispace.com

Scope of Academic Inquiry into this compound's Fundamental Chemistry

Academic research on this compound encompasses its synthesis, structure, properties, and reactivity. The compound can be prepared by heating phosphorus tribromide with either phosphorus pentasulfide or elemental sulfur. wikipedia.org Another synthetic route involves the bromination of P₄S₇ in cold carbon disulfide. wikipedia.org

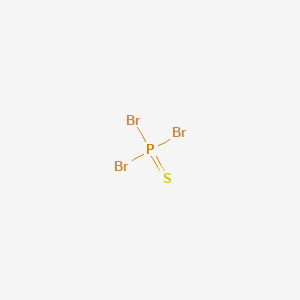

The fundamental properties of this compound have been well-characterized. It is a yellow crystalline solid with a melting point of 37.8 °C and a boiling point of 212 °C, at which it decomposes. wikipedia.org It is soluble in solvents like carbon disulfide, chloroform, and diethyl ether. wikipedia.org The molecule possesses a tetrahedral geometry with C₃ᵥ molecular symmetry. wikipedia.org

Table 1: Physical and Structural Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | PSBr₃ |

| Molar Mass | 302.75 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow crystals wikipedia.org |

| Density | 2.85 g cm⁻³ wikipedia.org |

| Melting Point | 37.8 °C wikipedia.org |

| Boiling Point | 212 °C (decomposes) wikipedia.org |

| Molecular Shape | Tetrahedral wikipedia.org |

| P–S Bond Length | 1.895 Å wikipedia.org |

| P–Br Bond Length | 2.193 Å wikipedia.org |

| S=P–Br Bond Angle | 116.2° wikipedia.org |

| Br–P–Br Bond Angle | 101.9° wikipedia.org |

Data sourced from gas electron diffraction. wikipedia.org

Interactive Data Table:

Click to view interactive data table

| Property | Value | Source |

|---|---|---|

| Chemical Formula | PSBr₃ | wikipedia.org |

| Molar Mass | 302.75 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow crystals | wikipedia.org |

| Density | 2.85 g cm⁻³ | wikipedia.org |

| Melting Point | 37.8 °C | wikipedia.org |

| Boiling Point | 212 °C (decomposes) | wikipedia.org |

| Molecular Shape | Tetrahedral | wikipedia.org |

| P–S Bond Length | 1.895 Å | wikipedia.org |

| P–Br Bond Length | 2.193 Å | wikipedia.org |

| S=P–Br Bond Angle | 116.2° | wikipedia.org |

| Br–P–Br Bond Angle | 101.9° | wikipedia.org |

The reactivity of this compound is a key area of investigation. It readily undergoes hydrolysis and nucleophilic substitution reactions. wikipedia.org For example, its reaction with lithium iodide yields mixed thiophosphoryl halides like PSBr₂I and PSBrI₂. wikipedia.org It has also been found to be an effective reagent for the reduction of sulfoxides to thioethers and sulfines to thioketones. wikipedia.orgthieme-connect.com Furthermore, research has explored the formation of adducts between this compound and Lewis acids such as aluminum bromide and antimony pentachloride. scispace.com

Structure

3D Structure

Properties

CAS No. |

3931-89-3 |

|---|---|

Molecular Formula |

Br3PS |

Molecular Weight |

302.75 g/mol |

IUPAC Name |

tribromo(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/Br3PS/c1-4(2,3)5 |

InChI Key |

OWNZHTHZRZVKSQ-UHFFFAOYSA-N |

SMILES |

P(=S)(Br)(Br)Br |

Canonical SMILES |

P(=S)(Br)(Br)Br |

Other CAS No. |

3931-89-3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies

Direct Synthesis Routes

Direct synthesis methods provide straightforward pathways to thiophosphoryl bromide by combining phosphorus, sulfur, and bromine sources under specific reaction conditions.

A primary method for preparing this compound involves the high-temperature reaction of phosphorus tribromide with elemental sulfur. wikipedia.org This reaction is typically conducted in an inert atmosphere at elevated temperatures. For instance, heating phosphorus tribromide with sulfur to 130 °C yields this compound. wikipedia.org Another approach involves reacting phosphorus tribromide with phosphorus pentasulfide. wikipedia.org These methods rely on the direct thionation of the phosphorus(III) center.

A similar high-temperature approach has been demonstrated in the synthesis of bromopolyfluoroarenes, where co-pyrolysis of hexafluorobenzene (B1203771) with bromine at approximately 770°C results in the formation of bromopentafluorobenzene (B106962) and other polybromopolyfluorobenzenes. fluorine1.ru While not a direct synthesis of this compound, this illustrates the use of high temperatures to facilitate reactions involving bromine.

Table 1: High-Temperature Direct Synthesis of this compound

| Phosphorus Source | Sulfur Source | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Elemental Sulfur (S) | 130 °C, Inert Atmosphere | This compound (PSBr₃) | wikipedia.org |

| Phosphorus Tribromide (PBr₃) | Phosphorus Pentasulfide (P₂S₅) | Heating | This compound (PSBr₃) | wikipedia.org |

This compound can also be synthesized through the direct bromination of phosphorus sulfides. A notable example is the bromination of tetraphosphorus (B14172348) heptasulfide (P₄S₇) using bromine (Br₂) in cold carbon disulfide. This reaction yields a mixture of products, including this compound (PSBr₃), phosphorus tribromide (PBr₃), and other phosphorus sulfo-bromides such as P₂S₆Br₂ and P₂S₅Br₄. wikipedia.org

The general reactivity of phosphorus with halogens is well-established, with all halogens reacting with phosphorus to initially form phosphorus(III) halides (PX₃). libretexts.org The reaction of pentafluorobenzenethiol with phosphorus pentabromide (PBr₅) at ~220°C also produces bromopentafluorobenzene, demonstrating the conversion of a thiol group to a bromine atom at high temperatures, with this compound being a potential byproduct. fluorine1.ru

Table 2: Synthesis via Bromination of Phosphorus Sulfides

| Phosphorus Sulfide | Brominating Agent | Solvent/Conditions | Key Products | Reference |

|---|---|---|---|---|

| Tetraphosphorus Heptasulfide (P₄S₇) | Bromine (Br₂) | Cold Carbon Disulfide | PSBr₃, PBr₃, P₂S₆Br₂, P₂S₅Br₄ | wikipedia.org |

Preparation via Halogen Exchange Reactions

Halogen exchange provides a valuable synthetic route to this compound and its mixed halide derivatives, often starting from the more common thiophosphoryl chloride.

The synthesis of this compound can be achieved through halogen exchange reactions starting from thiophosphoryl chloride (PSCl₃). The reaction of thiophosphoryl chloride with aluminum bromide (AlBr₃) can yield this compound. In this process, an unstable adduct, Br₃PS·AlCl₃, has been identified as an intermediate at room temperature. scispace.com The first steps of the decomposition of related adducts like Br₃PS·SbCl₅ involve the exchange of halogens between phosphorus and the metal, ultimately forming products including PSCl₃, SbCl₃, and SbBr₃. scispace.com Similarly, geometrical isomers of 2-bromo-4-methyl-1,3,2-dioxaphosphorinan-2-thiones have been prepared via halogen-halogen exchange at the corresponding P(IV)-chloride. mdpi.comsemanticscholar.org

Mixed thiophosphoryl halides containing bromine can be synthesized through controlled reactions. For example, the reaction of this compound (PSBr₃) with lithium iodide (LiI) generates the mixed halides PSBr₂I and PSBrI₂, although it does not proceed to form the fully substituted thiophosphoryl iodide (PSI₃). wikipedia.org The decomposition of the adduct Br₃PS·SbCl₅ at room temperature also results in halogen exchange, leading to the formation of PSCl₃ among other products. scispace.com Furthermore, the synthesis of diastereomeric 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones has been achieved from the corresponding trans-bromide (trans-6(Br)) by reaction with ammonium (B1175870) fluoride (B91410), which proceeds with an inversion of configuration at the phosphorus center. semanticscholar.org

Table 3: Synthesis of Mixed Thiophosphoryl Halides

| Starting Material | Reagent | Products | Reference |

|---|---|---|---|

| This compound (PSBr₃) | Lithium Iodide (LiI) | PSBr₂I, PSBrI₂ | wikipedia.org |

| Br₃PS·SbCl₅ (adduct) | Thermal Decomposition | PSCl₃, SbCl₃, SbBr₃, Bromine | scispace.com |

| trans-2-bromo-4-methyl-1,3,2-dioxaphosphorinan-2-thione | Ammonium Fluoride (NH₄F) | trans-2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thione | semanticscholar.org |

Mechanistic Investigations of Synthesis Pathways

Mechanistic studies, including stereochemical analysis and computational methods, have provided insight into the formation of thiophosphoryl halides. For cyclic thiophosphoryl chlorides and bromides, nucleophilic substitution reactions with reagents like hydroxide (B78521), methoxide (B1231860), and dimethylamine (B145610) proceed with an inversion of configuration at the phosphorus atom. mdpi.comsemanticscholar.org

Density Functional Theory (DFT) calculations suggest that the alkaline hydrolysis of cyclic thiophosphoryl chlorides follows an Sₙ2-P mechanism, involving a single transition state. mdpi.comsemanticscholar.org In contrast, the hydrolysis of the corresponding fluorides proceeds stepwise via an addition-elimination (A-E) mechanism, which involves the formation of a pentacoordinate intermediate. mdpi.comsemanticscholar.org A plausible mechanism for the bromide ion-promoted reductive coupling of sulfinate esters with H-phosphine oxides involves the initial action of the bromide anion on the sulfinate ester, followed by an attack from the phosphorus compound. nih.gov While not directly involving this compound synthesis, these related studies highlight the fundamental reaction mechanisms at the phosphorus center that are relevant to its preparation.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus atom of thiophosphoryl compounds is a cornerstone of their chemistry. These reactions are crucial for the synthesis of a diverse array of organothiophosphorus compounds. sapub.org The mechanism of these reactions can vary, generally proceeding through either a concerted, single transition state pathway or a stepwise pathway involving a transient pentacoordinate intermediate. sapub.orgsapub.org

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a powerful diagnostic tool for elucidating the reaction mechanism. For thiophosphoryl halides, two primary mechanisms are considered: the Sₙ2-P mechanism, which results in inversion of configuration, and the Associative-Eliminative (A-E) mechanism, which can lead to either inversion or retention of configuration. nih.govresearchgate.net

Analogous to the well-known Sₙ2 reaction at a carbon center, the Sₙ2-P mechanism involves a backside attack by the nucleophile on the phosphorus atom, proceeding through a single, trigonal bipyramidal transition state. sapub.orgnih.gov In this transition state, the incoming nucleophile and the leaving group occupy the apical positions. sapub.org This concerted process, where the new bond forms simultaneously as the old bond breaks, invariably leads to an inversion of the stereochemical configuration at the phosphorus center. nih.govresearchgate.net

Experimental and computational studies on cyclic thiophosphoryl systems, such as diastereomeric 2-bromo-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, have shown that their reactions with nucleophiles like hydroxide (B78521) (HO⁻), methoxide (B1231860) (CH₃O⁻), and dimethylamine (B145610) (Me₂NH) proceed with a clean inversion of configuration at the phosphorus atom. nih.govresearchgate.net Density Functional Theory (DFT) calculations support these findings, indicating that the alkaline hydrolysis of cyclic thiophosphoryl bromides and chlorides follows the Sₙ2-P mechanism via a single transition state. nih.govresearchgate.net This pathway is kinetically controlled and is the characteristic route for thiophosphoryl chlorides and bromides. nih.gov

If the intermediate decomposes to products faster than it undergoes any intramolecular rearrangement (a process known as pseudorotation), and if the attacking and leaving groups occupy apical positions, the result is an inversion of configuration, similar to the Sₙ2-P pathway. nih.gov However, if pseudorotation occurs, which repositions the substituents around the phosphorus center, retention of configuration or a mixture of stereoisomers can result. researchgate.net While thiophosphoryl bromides and chlorides predominantly react via the Sₙ2-P mechanism, related compounds like cyclic thiophosphoryl fluorides have been shown to react via the A-E mechanism, as evidenced by potential energy surfaces with two transition states, corresponding to the formation and breakdown of the pentacoordinate intermediate. nih.govresearchgate.net

Mechanisms of Nucleophilic Substitution at Thiophosphoryl Center

| Mechanism | Description | Intermediate/Transition State | Stereochemical Outcome | Typical Substrate |

|---|---|---|---|---|

| Sₙ2-P | Concerted, one-step process with backside attack. | Single trigonal bipyramidal transition state. | Inversion of configuration. | Thiophosphoryl Bromides/Chlorides nih.govresearchgate.net |

| A-E | Stepwise process involving addition then elimination. | Pentacoordinate intermediate (TBPI). | Inversion or retention of configuration. | Thiophosphoryl Fluorides nih.govresearchgate.net |

Thiophosphoryl bromide undergoes rapid and highly exothermic hydrolysis in the presence of water. The reaction proceeds via nucleophilic attack by water at the phosphorus atom, leading to the sequential displacement of the three bromide ions. The final products are phosphoric acid, hydrogen bromide, and hydrogen sulfide.

The mechanism is sensitive to pH, with alkaline conditions accelerating the reaction rate due to the higher nucleophilicity of the hydroxide ion compared to water. Studies on analogous thiophosphoryl chlorides suggest the solvolysis in various alcohols and aqueous mixtures proceeds through a bimolecular Sₙ2 mechanism. scispace.comresearchgate.net The rate of solvolysis for P=S compounds is generally lower than for their P=O counterparts, indicating that the thiophosphoryl group is less effective at stabilizing the transition state for leaving group expulsion. scispace.com

This compound reacts readily with nucleophilic amines and alcohols, providing a synthetic route to thiophosphoramidates and thiophosphate esters, respectively. These reactions typically follow an Sₙ2-P mechanism, characterized by an inversion of configuration at the phosphorus center. nih.govresearchgate.net

Reaction with Alcohols: In the presence of an alcohol (ROH), this compound is converted to a thiophosphate ester. The reaction is analogous to the first step of hydrolysis. The nucleophilic oxygen of the alcohol attacks the phosphorus atom, displacing a bromide ion. wikipedia.org The conversion of alcohols to alkyl bromides using the related reagent phosphorus tribromide (PBr₃) also proceeds via an initial attack of the alcohol's oxygen on the phosphorus, forming a good leaving group that is subsequently displaced by a bromide ion in an Sₙ2 reaction at the carbon center. masterorganicchemistry.combyjus.com

Reaction with Amines: Amines (RNH₂, R₂NH) are potent nucleophiles that react with this compound to form N-substituted thiophosphoramidates. libretexts.org Studies on cyclic thiophosphoryl bromides show that aminolysis, for instance with dimethylamine, is fully diastereoselective and occurs with complete inversion of configuration. nih.gov This high degree of stereoselectivity is strong evidence for a direct Sₙ2-P displacement mechanism. nih.govresearchgate.net

Reactivity of this compound with Nucleophiles

| Nucleophile | Reagent Type | Product Class | Predominant Mechanism | Stereochemical Outcome |

|---|---|---|---|---|

| Water/Hydroxide | Hydrolysis/Solvolysis | Phosphoric Acid / Thiophosphate | Sₙ2-P | Inversion |

| Alcohols/Alkoxides | Alcoholysis | Thiophosphate Esters | Sₙ2-P nih.govresearchgate.net | Inversion nih.govresearchgate.net |

| Amines | Aminolysis | Thiophosphoramidates | Sₙ2-P nih.govresearchgate.net | Inversion nih.govresearchgate.net |

The rigid framework of cyclic systems, such as 1,3,2-dioxaphosphorinanes, allows for detailed investigation into the stereochemical pathways of substitution reactions at the phosphorus center. nih.govresearchgate.net The orientation of substituents (axial vs. equatorial) can significantly influence the reactivity and stereochemical outcome.

In diastereomeric cis- and trans-2-bromo-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, the stereochemistry of the starting material dictates the stereochemistry of the product. Both cis and trans isomers react with nucleophiles like hydroxide, methoxide, and dimethylamine to yield products with inverted configurations at the phosphorus atom. nih.govresearchgate.net For example, the alkaline hydrolysis of trans-6(Br) results predominantly in the cis-thioacid product, consistent with inversion. nih.gov This stereospecificity underscores the prevalence of the Sₙ2-P mechanism for these cyclic thiophosphoryl bromides. nih.govresearchgate.net A minor loss of diastereoselectivity in some cases, like hydrolysis and methanolysis, is attributed to side epimerization reactions of either the substrate or the product, rather than a change in the primary reaction mechanism. nih.gov The consistent observation of inversion for cyclic bromides and chlorides contrasts sharply with the behavior of cyclic fluorides, which show retention or mixed outcomes due to their propensity to react via the A-E mechanism involving a pentacoordinate intermediate. nih.govresearchgate.net

Stereochemical Course of Displacement Reactions at Phosphorus

Reduction Reactions

This compound (PSBr₃) is recognized in organic synthesis as a potent reagent for deoxygenation reactions, particularly for the reduction of sulfur-based functional groups such as sulfoxides and sulfines.

This compound serves as an effective reagent for the deoxygenation of sulfoxides to their corresponding thioethers (sulfides). scilit.com The reaction is generally clean and efficient, providing a valuable method for this common transformation in organic chemistry. The high affinity of phosphorus for oxygen is the thermodynamic driving force for the reaction, leading to the formation of a stable phosphorus-oxygen bond in the byproduct, thiophosphoryl oxide bromide (OPBr₃), and the desired thioether.

| Sulfoxide (B87167) Substrate | Thioether Product | Typical Reaction Conditions | Reported Yield |

|---|---|---|---|

| Dibenzyl sulfoxide | Dibenzyl sulfide | PSBr₃, CH₂Cl₂, 25°C | High |

| Methyl phenyl sulfoxide | Methyl phenyl sulfide | PSBr₃, THF, 0°C to 25°C | High |

| Tetrahydrothiophene-1-oxide | Tetrahydrothiophene | PSBr₃, CCl₄, 25°C | Good to High |

Note: The yields are qualitatively described as "High" or "Good to High" based on the established utility of this reagent for such transformations. scilit.com

In addition to sulfoxides, this compound is capable of reducing sulfines (thioketone S-oxides) to the corresponding thioketones. Sulfines, which contain a C=S=O functional group, are deoxygenated in a manner analogous to sulfoxides. This reaction is particularly useful as it provides a direct route to thioketones, which can be challenging to synthesize due to their tendency to oligomerize or react further. The reaction involves the transfer of the oxygen atom from the sulfine (B13751562) to the this compound.

For example, the reduction of thiobenzophenone (B74592) S-oxide would yield thiobenzophenone. The reaction is driven by the same phosphorus-oxygen bond formation that facilitates sulfoxide reduction.

The mechanism for the deoxygenation of both sulfoxides and sulfines by this compound is believed to proceed through a common pathway involving nucleophilic attack and subsequent cleavage of the sulfur-oxygen bond. The key steps are outlined below:

Nucleophilic Attack: The oxygen atom of the sulfoxide or sulfine, being the Lewis basic site, acts as a nucleophile and attacks the electrophilic phosphorus atom of this compound.

Intermediate Formation: This attack forms a transient phosphonium-type intermediate, [R₂S-O-PSBr₂S]⁺Br⁻. In this intermediate, the oxygen atom is bonded to both sulfur and phosphorus.

Bond Cleavage and Elimination: The intermediate is unstable and readily undergoes fragmentation. The sulfur-oxygen bond cleaves, with the oxygen remaining bonded to the phosphorus. This step is facilitated by the departure of the now-reduced thioether or thioketone.

This mechanism is consistent with the known reactivity of other phosphorus(V) halides in deoxygenation reactions. organic-chemistry.org

Halogenation and Interhalogen Compound Formation

This compound can participate in halogen exchange reactions, leading to the formation of mixed thiophosphoryl halides, which are a type of interhalogen compound. Interhalogen compounds are molecules containing two or more different halogen atoms.

A well-documented example is the reaction of this compound with lithium iodide (LiI). This reaction does not proceed to full substitution to form thiophosphoryl iodide (PSI₃). Instead, a mixture of mixed-halogen species, dibromoiodothiophosphate (PSBr₂I) and bromo-diiodothiophosphate (PSBrI₂), is generated.

Reaction Equation: PSBr₃ + LiI → PSBr₂I + LiBr PSBr₂I + LiI → PSBrI₂ + LiBr

This demonstrates a controlled method for synthesizing these specific mixed-halide phosphorus compounds, which can be useful as synthetic intermediates themselves.

Adduct Formation and Lewis Acid-Base Interactions

This compound can function as a Lewis base, donating electron density from its sulfur or bromine atoms to a suitable Lewis acid. This interaction results in the formation of a stable Lewis acid-base adduct. The sulfur atom, with its lone pairs, is generally considered the primary site for coordination with hard Lewis acids.

While specific studies on PSBr₃ adducts are limited, its behavior is analogous to that of thiophosphoryl chloride (PSCl₃), which has been studied more extensively. PSCl₃ is known to form adducts with strong Lewis acids like aluminum chloride (AlCl₃) and antimony pentachloride (SbCl₅). researchgate.net The formation of these adducts can be monitored by spectroscopic methods, such as observing shifts in the P=S stretching frequency in infrared (IR) or Raman spectroscopy.

| Lewis Base | Lewis Acid | Resulting Adduct (Structure) | Evidence of Formation |

|---|---|---|---|

| PSBr₃ (analogous to PSCl₃) | Aluminum Bromide (AlBr₃) | Br₃PS·AlBr₃ | Expected formation of a stable complex. researchgate.net |

| PSBr₃ (analogous to PSCl₃) | Antimony Pentachloride (SbCl₅) | Br₃PS·SbCl₅ | Expected formation of a stable 1:1 adduct. |

Note: The data in this table is based on the well-established reactivity of the analogous compound, thiophosphoryl chloride. researchgate.net

Radical Chemistry and Radiolysis Studies

The study of this compound under high-energy radiation provides insight into its radical chemistry. Gamma-radiolysis of this compound at low temperatures (77 K) has been shown to produce phosphorus-centered radicals. acs.org

Electron spin resonance (ESR) spectroscopy studies have identified the formation of the This compound radical anion (SPBr₃⁻) upon exposure to γ-rays. This species is a type of phosphoranyl radical, characterized by a tetravalent phosphorus atom with an unpaired electron. The formation of this radical anion occurs via electron capture by the neutral PSBr₃ molecule.

Reaction: PSBr₃ + e⁻ → [SPBr₃]⁻•

ESR studies of related compounds suggest that these phosphoranyl radicals have a trigonal bipyramidal geometry. The formation and stability of such radicals are of fundamental interest in understanding the broader reactivity of organophosphorus compounds under radiolytic or other radical-generating conditions. acs.org

Formation and Characterization of Thiophosphoryl Radicals (e.g., SPBr₃⁻, SPBr₂)

Exposure of this compound to γ-rays at low temperatures (77 K) leads to the formation of distinct radical species, which have been successfully identified and characterized using electron spin resonance (ESR) spectroscopy. acs.orgresearchgate.net This technique is highly sensitive for detecting species with unpaired electrons, providing valuable information about their electronic structure and geometry. libretexts.org

When pure this compound is subjected to radiolysis, the primary radical anion, SPBr₃⁻, is formed. researchgate.net This species is generated through the capture of a low-energy electron, a process known as dissociative electron attachment. mdpi.com The ESR spectrum of SPBr₃⁻ is characterized by a large hyperfine coupling to the central phosphorus atom, indicating that the unpaired electron resides in an orbital with significant phosphorus character. acs.org

Upon annealing or exposure to photobleaching, the initial SPBr₃⁻ radical can undergo further transformation. One of the key species formed is the neutral radical, SPBr₂. acs.orgresearchgate.net The formation of SPBr₂ results from the loss of a bromide anion (Br⁻) from the parent radical anion. The ESR spectrum of SPBr₂ is distinct from that of SPBr₃⁻, showing different hyperfine coupling constants that reflect the change in the radical's structure and electronic distribution. acs.org

The characterization of these radicals is primarily based on the analysis of their ESR spectra. The key parameters obtained from these spectra, such as g-values and hyperfine coupling constants, are summarized in the table below.

| Radical Species | Method of Generation | Key Characterization Technique | Observed Properties |

| SPBr₃⁻ | γ-radiolysis of PSBr₃ at 77 K | Electron Spin Resonance (ESR) Spectroscopy | Large hyperfine coupling to the ³¹P nucleus. |

| SPBr₂ | Annealing/photobleaching of irradiated PSBr₃ | Electron Spin Resonance (ESR) Spectroscopy | Distinct ESR spectrum from SPBr₃⁻ with different hyperfine coupling constants. |

This table summarizes the formation and key characterization data for this compound radicals based on available research findings.

Mechanistic Pathways of Radical Generation and Transformation

The generation of thiophosphoryl radicals from PSBr₃ is initiated by high-energy radiation, such as γ-rays. The principal mechanistic pathways involve electron capture and subsequent dissociation or rearrangement.

The initial step in the radiolysis of this compound is the capture of a secondary electron by a PSBr₃ molecule to form the radical anion, SPBr₃⁻. This process can be represented as:

PSBr₃ + e⁻ → [PSBr₃]⁻

This transient negative ion, [PSBr₃]⁻, is the species identified by ESR as the SPBr₃⁻ radical. acs.orgresearchgate.net The stability and structure of this radical anion are influenced by the solvent and temperature.

The transformation of the SPBr₃⁻ radical to the SPBr₂ radical proceeds through a dissociative process. Upon warming or photolysis, the radical anion can eliminate a bromide ion:

[PSBr₃]⁻ → SPBr₂ + Br⁻

This step is driven by the energetic instability of the parent radical anion, leading to the formation of the more stable neutral radical and a bromide anion. acs.org The mechanisms of these radical reactions are crucial for understanding the degradation pathways of this compound under high-energy conditions.

| Step | Reaction | Description |

| 1. Radical Formation | PSBr₃ + e⁻ → [PSBr₃]⁻ | Capture of a low-energy electron by a neutral this compound molecule to form the radical anion. |

| 2. Radical Transformation | [PSBr₃]⁻ → SPBr₂ + Br⁻ | Dissociation of the radical anion upon annealing or photobleaching to yield the neutral SPBr₂ radical and a bromide anion. |

This table outlines the mechanistic pathways for the generation and transformation of this compound radicals.

Advanced Spectroscopic and Structural Elucidation

Molecular Structure Determination

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction has been employed to determine the molecular structure of thiophosphoryl bromide, revealing a tetrahedral geometry with C₃ᵥ molecular symmetry. In this state, free from intermolecular interactions found in the solid phase, the precise bond lengths and angles have been measured. The phosphorus–sulfur double bond length is 1.895 Å, and the phosphorus–bromine bond length is 2.193 Å. The bond angles were determined to be 116.2° for the S=P−Br angle and 101.9° for the Br−P−Br angle.

Table 1: Gas-Phase Molecular Structure of this compound

| Parameter | Value |

|---|---|

| Molecular Geometry | Tetrahedral |

| Molecular Symmetry | C₃ᵥ |

| P=S Bond Length | 1.895 Å |

| P–Br Bond Length | 2.193 Å |

| S=P–Br Bond Angle | 116.2° |

| Br–P–Br Bond Angle | 101.9° |

X-ray Diffraction Analysis of this compound Derivatives and Adducts

Single-crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of crystalline solids. For derivatives and adducts of this compound, this technique provides unambiguous proof of structure, including the precise arrangement of atoms, conformational details, and intermolecular interactions in the crystal lattice.

The analysis of crystalline derivatives allows for the direct observation of the effects of substitution on the thiophosphoryl core. For example, when this compound reacts to form a stable adduct with a Lewis base or a derivative where bromine atoms are substituted, X-ray diffraction can measure the resulting changes in the P=S and P–Br bond lengths and the surrounding bond angles. Although this compound itself forms adducts with Lewis acids, detailed crystallographic studies on a wide range of its simple derivatives are not broadly available in the primary literature. However, the methodology remains the gold standard for solid-state structural elucidation in organophosphorus chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds, providing detailed information about the chemical environment of various nuclei. For this compound and its derivatives, ³¹P, ¹H, and ¹³C NMR are routinely used to confirm structures, assess purity, and monitor chemical transformations.

Phosphorus-31 NMR Chemical Shifts and Coupling Constants

Phosphorus-31 NMR is particularly informative due to the 100% natural abundance and spin-½ nucleus of ³¹P, which typically yields sharp, easily interpretable signals wikipedia.orgmdpi.com. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom and spans a very wide range, making it a powerful diagnostic tool wikipedia.orgscience-and-fun.de.

The chemical shift for this compound (PSBr₃) falls within the general range for pentavalent phosphorus halides. For comparison, the closely related phosphorus(III) halide, PBr₃, resonates at approximately +227 ppm, while alkylated thiophosphoryl compounds like Me₃PS appear around +59.1 ppm ucsb.edu. The chemical shift is influenced by the electronegativity of the substituents and the nature of the bonding at the phosphorus center science-and-fun.de.

Spin-spin coupling provides additional structural information. While PSBr₃ itself does not have other magnetically active nuclei for common coupling, its derivatives exhibit characteristic coupling constants. For instance, in derivatives containing P-P, P-H, or P-C bonds, the magnitude of the coupling constant (J) can help establish connectivity. One-bond couplings are typically large, while two- and three-bond couplings are smaller but still highly informative huji.ac.il.

Table 2: Representative ³¹P NMR Chemical Shift Ranges for Various Phosphorus Compound Classes

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| P(V) Compounds (General) | +70 to -30 |

| P(III) Halides (PHal₃) | +120 to +225 science-and-fun.de |

| Alkyl Thiophosphoryls (R₃PS) | ~ +55 to +60 ucsb.edu |

| Phosphine (B1218219) Oxides (R₃PO) | ~ +30 to +50 ucsb.edu |

All chemical shifts are referenced to 85% H₃PO₄.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization of Derivatives

When this compound is used as a precursor to create organic derivatives, ¹H and ¹³C NMR spectroscopy are essential for characterizing the newly attached organic moieties. These techniques confirm that substitution has occurred and elucidate the structure of the resulting product.

In a derivative where an organic group is bonded to the phosphorus atom (e.g., through an oxygen, nitrogen, or carbon atom), the signals of the protons and carbons near the phosphorus center are influenced by it. This influence manifests in two ways:

Chemical Shift: The electronegativity and magnetic anisotropy of the thiophosphoryl group will cause a characteristic downfield or upfield shift of adjacent ¹H and ¹³C signals.

Spin-Spin Coupling: The phosphorus-31 nucleus couples to nearby protons and carbons, resulting in splitting of their NMR signals. The magnitude of these coupling constants (ⁿJPC and ⁿJPH, where n is the number of bonds) provides valuable structural information, helping to assign specific signals to atoms in close proximity to the phosphorus center. Two-bond carbon-phosphorus couplings (²JPC) are often larger than one-bond couplings (¹JPC) wikipedia.org.

Applications of NMR in Monitoring Reaction Progress and Stereoselectivity

NMR spectroscopy is a highly effective technique for the real-time monitoring of chemical reactions involving this compound oxinst.com. By acquiring ³¹P NMR spectra at regular intervals, the consumption of the starting material (PSBr₃) and the formation of product(s) can be directly observed and quantified. The disappearance of the signal corresponding to PSBr₃ and the appearance of new signals at different chemical shifts provide a clear indication of the reaction's progress and can be used to determine reaction kinetics.

Furthermore, NMR is invaluable for assessing the stereoselectivity of reactions involving chiral thiophosphoryl derivatives. If a reaction produces a mixture of diastereomers, these distinct stereoisomers will often have slightly different chemical environments. This difference can lead to separate, resolvable signals in the ³¹P, ¹H, or ¹³C NMR spectra for each diastereomer. By integrating the areas of these distinct signals, the relative ratio of the diastereomers (the diastereomeric ratio, or d.r.) can be accurately determined. This quantitative analysis is crucial for developing and optimizing stereoselective synthetic methods.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding characteristics of this compound (PSBr₃). By analyzing the vibrational modes of the molecule, the nature of the phosphorus-sulfur (P=S) and phosphorus-bromine (P-Br) bonds can be effectively characterized. The PSBr₃ molecule possesses a tetrahedral geometry with C₃ᵥ symmetry, which governs the selection rules for IR and Raman activity of its fundamental vibrations.

A normal coordinate analysis allows for the assignment of experimentally observed vibrational frequencies to specific atomic motions within the molecule. For this compound, the key vibrations include the P=S stretching, the symmetric and asymmetric P-Br₃ stretching, and the symmetric and asymmetric Br-P-Br bending modes.

The experimental data from both Raman and Infrared spectroscopy are summarized in the table below. The assignments are based on a comprehensive normal coordinate analysis.

Interactive Data Table: Vibrational Frequencies of this compound (PSBr₃)

| Vibrational Mode | Assignment | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Activity |

| ν₁ | P=S Stretch | 749 | 751 | Raman/IR |

| ν₂ | P-Br Sym. Stretch | 251 | - | Raman |

| ν₃ | P-Br Asym. Stretch | 446 | 450 | Raman/IR |

| ν₄ | PBr₃ Sym. Bend | 117 | - | Raman |

| ν₅ | P-Br Asym. Bend | 162 | 160 | Raman/IR |

| ν₆ | PBr₃ Rocking | 96 | - | Raman |

Data sourced from normal coordinate analysis of thiophosphoryl halides.

This detailed vibrational data is crucial for understanding the bond strengths and interatomic forces within the this compound molecule. The distinct frequencies for stretching and bending modes serve as a structural fingerprint for the compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (PSBr₃), electron ionization mass spectrometry (EI-MS) reveals a characteristic pattern of molecular ions and fragment ions that is crucial for its identification.

The molecular ion (M⁺) peak is of particular interest due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. A molecule containing three bromine atoms, such as PSBr₃, will therefore exhibit a distinctive cluster of molecular ion peaks. This cluster arises from the different possible combinations of these isotopes. The most intense peaks in this cluster would correspond to the ions containing the most probable combinations of ⁷⁹Br and ⁸¹Br isotopes. The theoretical pattern for a tribrominated species is a quartet of peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1.

Upon ionization, the energetically unstable molecular ion of this compound undergoes fragmentation, breaking down into smaller, more stable charged fragments. The fragmentation pattern provides valuable information about the molecule's structure and bond strengths. The weakest bonds are typically the first to cleave. In the case of PSBr₃, the P-Br bonds are weaker than the P=S double bond.

While an experimental mass spectrum for PSBr₃ is not widely available, the fragmentation can be predicted based on closely related compounds like phosphorus tribromide (PBr₃) nist.gov. The primary fragmentation pathway involves the sequential loss of bromine radicals (Br•).

Expected Fragmentation Pathway for this compound (PSBr₃):

Molecular Ion Formation: PSBr₃ + e⁻ → [PSBr₃]⁺• + 2e⁻

Loss of first Bromine atom: [PSBr₃]⁺• → [PSBr₂]⁺ + Br•

Loss of second Bromine atom: [PSBr₂]⁺ → [PSBr]⁺• + Br•

Loss of third Bromine atom: [PSBr]⁺• → [PS]⁺ + Br•

Each of these fragment ions would also exhibit a characteristic isotopic pattern due to the remaining bromine atoms. For instance, the [PSBr₂]⁺ fragment would show a 1:2:1 triplet of peaks.

Interactive Data Table: Predicted m/z Peaks in the Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z (for ⁷⁹Br, ³²S, ³¹P) | Isotopic Pattern |

| [PSBr₃]⁺• | Molecular Ion | 299 | Quartet (1:3:3:1) |

| [PSBr₂]⁺ | Loss of one Br atom | 220 | Triplet (1:2:1) |

| [PSBr]⁺• | Loss of two Br atoms | 141 | Doublet (1:1) |

| [PS]⁺ | Loss of three Br atoms | 63 | Single Peak |

| [PBr₃]⁺• | Possible fragment | 268 | Quartet (1:3:3:1) |

| [PBr₂]⁺ | Possible fragment | 189 | Triplet (1:2:1) |

The m/z values are calculated using the most abundant isotopes: ³¹P, ³²S, and ⁷⁹Br. The actual spectrum would show clusters of peaks around these values due to the ⁸¹Br isotope.

This analysis of the molecular ion and its fragmentation pattern serves as a definitive method for the structural elucidation and confirmation of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are essential for describing the electronic structure and the nature of chemical bonds within the thiophosphoryl bromide molecule. ornl.govarxiv.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to predict its molecular parameters and vibrational spectra with high accuracy. researchgate.net

Electron affinity is a fundamental chemical property that influences the reactivity of a molecule. Studies have been conducted to determine the electron affinities of the thiophosphoryl halide series (APX₃, where A=S and X=F, Cl, Br, I). medscape.comkisti.re.kr These calculations provide insight into the ability of these molecules to accept an electron. The electron affinities for the heavier thiophosphoryl halides, including this compound, have been a subject of specific computational investigation. medscape.comkisti.re.krresearchgate.net

| Compound | Formula | Calculated Electron Affinity (eV) |

|---|---|---|

| Thiophosphoryl fluoride (B91410) | PSF₃ | Data not available in search results |

| Thiophosphoryl chloride | PSCl₃ | Data not available in search results |

| This compound | PSBr₃ | Specific values are a focus of dedicated studies medscape.comkisti.re.kr |

| Thiophosphoryl iodide | PSI₃ | Specific values are a focus of dedicated studies medscape.comkisti.re.kr |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.comnih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high reactivity, as the molecule can more easily donate or accept electrons. numberanalytics.com

For thiophosphoryl halides, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net The analysis of the HOMO and LUMO provides a basis for predicting how this compound will interact with other chemical species, such as nucleophiles and electrophiles. numberanalytics.comresearchgate.net For instance, in a reaction with a nucleophile, the interaction is primarily between the HOMO of the nucleophile and the LUMO of the electrophile (in this case, the phosphorus atom of PSBr₃). numberanalytics.com

| Property | Description | Predicted Value/State |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net | Calculable via DFT/MP2 methods researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net | Calculable via DFT/MP2 methods researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. researchgate.net | Calculable via DFT/MP2 methods researchgate.net |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a widely used computational method to investigate the mechanisms of chemical reactions, providing detailed information about the transformation from reactants to products. researchgate.netcoe.edu

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgiupac.org It serves as a conceptual map for understanding reaction pathways. longdom.orgwayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states. wayne.edulibretexts.org

For cyclic thiophosphoryl halides, DFT calculations have been used to map the PES for nucleophilic substitution reactions, such as alkaline hydrolysis. mdpi.comresearchgate.net Studies on cyclic thiophosphoryl chlorides and bromides show they generally react with nucleophiles via a direct Sₙ2-type displacement at the phosphorus atom. mdpi.comresearchgate.net This is characterized by a PES with a single transition state, indicating a one-step, concerted mechanism. mdpi.comresearchgate.net In contrast, analogous reactions with cyclic thiophosphoryl fluorides proceed through a stepwise addition-elimination mechanism, which involves the formation of a pentacoordinate intermediate and is represented by a PES with two transition states. mdpi.comresearchgate.net

The transition state is the highest energy point along the lowest energy reaction path, and its structure and energy (the activation barrier) determine the rate of a reaction. libretexts.orglibretexts.org Characterizing the transition state is a crucial aspect of understanding a reaction mechanism. uni-giessen.de

DFT calculations have been instrumental in characterizing the transition states for nucleophilic substitution at the phosphorus center of thiophosphoryl compounds. mdpi.comresearchgate.net For cyclic thiophosphoryl bromides reacting with nucleophiles like hydroxide (B78521) or methoxide (B1231860), the reaction proceeds with inversion of configuration at the phosphorus atom. mdpi.com This stereochemical outcome is consistent with an Sₙ2-P mechanism that involves a single, well-defined transition state. mdpi.comresearchgate.net The activation barrier represents the energy required to achieve this transition state geometry. libretexts.org In contrast, the stepwise mechanism for related fluoride compounds involves overcoming two distinct activation barriers corresponding to the formation and breakdown of the pentacoordinate intermediate. mdpi.comresearchgate.net

| Halide | Reaction Mechanism | Number of Transition States on PES | Stereochemical Outcome |

|---|---|---|---|

| Chloride | Sₙ2-P | One | Inversion of configuration |

| Bromide | Sₙ2-P | One | Predominant inversion of configuration |

| Fluoride | Addition-Elimination (A-E) | Two | Mixture of products (inversion and retention) |

The solvent in which a reaction occurs can dramatically influence its rate and mechanism. rsc.orgclaudiozannoni.it Computational studies use implicit or explicit solvent models to understand these effects. rutgers.edu Solvation can stabilize or destabilize reactants, products, and particularly transition states, thereby altering the activation barrier. rutgers.edunih.gov

In phosphoryl and thiophosphoryl transfer reactions, the solvent plays a critical role. rutgers.edunih.gov For example, the hydrolysis of certain organophosphorus esters is accelerated by over six orders of magnitude when the solvent is changed from water to 95% DMSO. nih.gov This dramatic rate increase is attributed to a significant stabilization of the transition state by the dipolar aprotic solvent, which is reflected in a much lower activation enthalpy. nih.gov Theoretical studies on related systems have confirmed that solvation can drastically alter the energy and location of stationary points (minima and transition states) along the reaction pathway, especially for charged species. rutgers.edu These findings highlight the necessity of including solvation effects in computational models to accurately predict the reaction pathways of this compound in solution. rutgers.edu

Ab Initio and Coupled Cluster Methods for High-Level Thermochemistry

The accurate determination of thermochemical properties, such as heats of formation and atomization energies, is crucial for understanding the stability and energetic performance of a compound. d-nb.infonih.gov High-level ab initio quantum chemical methods are essential for achieving high accuracy in these calculations. rsc.org

Ab initio methods, by definition, are derived from first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory offer systematic ways to account for electron correlation, which is critical for the accurate description of chemical bonding and energetics. researchgate.netrug.nl Coupled cluster methods, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are recognized for their ability to yield results approaching "chemical accuracy" (typically within 1 kcal/mol or ~4 kJ/mol) when combined with large basis sets and extrapolations to the complete basis set (CBS) limit. d-nb.infoaps.orgosti.gov

For this compound, computational studies have employed methods such as Density Functional Theory (DFT) and the ab initio MP2 method to predict its properties. researchgate.net High-accuracy composite protocols like Weizmann-4 (W4) or High-accuracy Extrapolated Ab initio Thermochemistry (HEAT) combine calculations at different levels of theory and with various basis sets to achieve sub-kJ/mol accuracy for thermochemical data. d-nb.infonih.gov These protocols typically involve:

Calculating the geometry and harmonic frequencies at a reliable level, such as CCSD(T).

Extrapolating the Hartree-Fock and correlation energies to the CBS limit.

Adding corrections for higher-order electron correlation effects beyond CCSD(T), such as full CCSDT and even CCSDTQ contributions. nih.govosti.gov

Accounting for relativistic effects and zero-point vibrational energy (ZPVE). osti.gov

While specific high-accuracy thermochemical values for PSBr₃ from methods like W4 or HEAT are not broadly published in foundational literature, the established accuracy of these methods for other molecules provides a clear pathway for determining its definitive gas-phase enthalpy of formation. nih.govrsc.org

Table 1: Key Concepts in High-Level Thermochemistry Calculations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Ab Initio Methods | Quantum chemistry methods based on first principles, without experimental data. | Provides a fundamental, theoretical basis for calculating molecular properties. |

| Coupled Cluster (CC) Theory | A highly accurate ab initio method for treating electron correlation. CCSD(T) is often considered the "gold standard". aps.orgosti.gov | Essential for obtaining highly accurate thermochemical data like enthalpy of formation. |

| Basis Set Extrapolation | A mathematical technique to estimate the energy at the Complete Basis Set (CBS) limit from calculations with finite basis sets. d-nb.info | Crucial for minimizing errors associated with the incompleteness of the basis set. |

| Composite Methods (e.g., W4, HEAT) | Multi-step theoretical protocols that combine results from different levels of theory to achieve very high accuracy. nih.gov | Represents the state-of-the-art approach for calculating definitive thermochemical values. |

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its geometry and the forces between its atoms. DFT and MP2 calculations have been successfully used to predict the vibrational frequencies of thiophosphoryl halides, including PSBr₃. researchgate.net In a comparative study, calculations using the 6-311G(2d,2p) basis set provided vibrational modes that showed good agreement with available experimental data. researchgate.net The calculations can also predict Raman scattering activities and depolarization ratios, which aids in the assignment of experimental spectra. researchgate.net

The primary vibrational modes for the tetrahedral PSBr₃ molecule (C₃ᵥ symmetry) include the P=S stretch, symmetric and asymmetric P-Br stretches, and various bending modes (Br-P-Br and S=P-Br). Theoretical calculations provide a basis for assigning these specific motions to observed spectral bands.

Table 2: Computationally Predicted Vibrational Frequencies for this compound

| Mode | Description | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Predicted Frequency (cm⁻¹) (MP2) |

|---|---|---|---|

| ν(P=S) | P=S stretching | Value not specified in source | Value not specified in source |

| ν(P-Br) | P-Br symmetric stretch | Value not specified in source | Value not specified in source |

| ν(P-Br) | P-Br asymmetric stretch | Value not specified in source | Value not specified in source |

| δ(Br-P-Br) | Br-P-Br bending | Value not specified in source | Value not specified in source |

| δ(S=P-Br) | S=P-Br bending | Value not specified in source | Value not specified in source |

NMR Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. faccts.de Quantum chemical calculations can predict NMR chemical shifts (σ) and spin-spin coupling constants (J). mdpi.com The chemical shift of a nucleus, such as ³¹P in this compound, is highly sensitive to its local electronic environment. ucl.ac.uk

The calculation of NMR shielding tensors (from which chemical shifts are derived) is now a routine task in computational chemistry. faccts.demdpi.com These calculations are typically performed using DFT or MP2 methods with specialized basis sets. The predicted isotropic shielding constant (σ) is then converted to a chemical shift (δ) by comparing it to the shielding constant of a reference compound, often tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P. faccts.de

For PSBr₃, the ³¹P NMR chemical shift is influenced by the electronegativity of the attached bromine atoms and the nature of the P=S double bond. The electron-withdrawing nature of the three bromine atoms deshields the phosphorus nucleus. Computational models can quantify these effects and predict the resulting chemical shift, aiding in the analysis of experimental spectra of PSBr₃ and related compounds. ucl.ac.uksemanticscholar.org

Studies of Intermolecular Interactions in Thiophosphoryl Systems

While this compound is a discrete molecule, in the solid and liquid states, its properties are influenced by intermolecular interactions. lumenlearning.com These are primarily weak forces, such as van der Waals (dispersion) forces and dipole-dipole interactions. ohio-state.edu

Computational chemistry offers methods to study these non-covalent interactions.

Supramolecular Approach: This involves calculating the energy of a dimer or cluster of molecules and subtracting the energies of the isolated monomers. The difference gives the interaction energy. This method suffers from Basis Set Superposition Error (BSSE), which must be corrected, often using a counterpoise correction scheme.

Symmetry-Adapted Perturbation Theory (SAPT): This is a more direct method that calculates the interaction energy as a sum of physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. ohio-state.edu This provides a deeper understanding of the nature of the intermolecular bonding. connectedpapers.com

For a polar molecule like this compound, both dipole-dipole forces and London dispersion forces are expected to be significant. Computational studies can model the packing of PSBr₃ molecules in a crystal lattice and calculate the lattice energy, providing a link between molecular properties and bulk material characteristics. While specific computational studies on the intermolecular interactions of this compound itself are not prominent in the surveyed literature, the methods (DFT, SAPT) are well-established for analyzing such systems. ohio-state.educonnectedpapers.com These theoretical tools are essential for understanding the condensed-phase behavior, including melting point, boiling point, and solubility, from first principles.

Applications in Advanced Chemical Synthesis and Materials Science

Reagent in Organic Transformations

The utility of thiophosphoryl bromide in organic synthesis is marked by its ability to facilitate specific chemical conversions, leveraging the reactivity of its phosphorus-sulfur and phosphorus-bromine bonds.

Thionation and Dehydrating Agent Applications (e.g., Arylaldoximes to Thioamides)

Thiophosphoryl halides are effective reagents that can function as both a dehydrating and thionating agent in a single reaction vessel. A notable application is the conversion of arylaldoximes into primary thioamides. In a process utilizing the analogous thiophosphoryl chloride, arylaldoximes are transformed first into nitriles through dehydration, and subsequently into thioamides via thionation. researchgate.net This sequential, one-pot synthesis is efficient and avoids the isolation of the intermediate nitrile. researchgate.net

The reaction is typically performed under solvent-free conditions, and the presence of a controlled amount of water is crucial for facilitating the conversion. researchgate.net However, an excess of water can lead to the formation of undesired byproducts such as amides and carboxylic acids. researchgate.net The methodology is robust, tolerating a wide array of functional groups on the aromatic ring of the aldoxime, including both electron-donating and electron-withdrawing substituents, with reported yields in the range of 76–92%. researchgate.net Substrates that are sterically hindered or contain electron-withdrawing groups may necessitate longer reaction times or an increased amount of the reagent. researchgate.net

| Substrate (Arylaldoxime) | Product (Thioamide) | Yield (%) |

|---|---|---|

| Benzaldehyde oxime | Benzothioamide | Up to 92% |

| 4-Methylbenzaldehyde oxime | 4-Methylbenzothioamide | Reported High Yields |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzothioamide | Reported High Yields |

This table summarizes the yields for the conversion of various arylaldoximes to their corresponding thioamides, demonstrating the versatility of thiophosphoryl halides in this transformation. Data is based on the use of thiophosphoryl chloride, which serves as a model for the reactivity of this compound. researchgate.net

Synthesis of Functionalized Organic Compounds

This compound is utilized in organic synthesis for specific transformations that generate functionalized molecules. One of its key applications is the reduction of sulfoxides to their corresponding thioethers (sulfides). wikipedia.org This deoxygenation reaction is a fundamental process in organosulfur chemistry, as thioethers are important intermediates in the synthesis of numerous biologically and pharmaceutically active compounds. wikipedia.org The use of this compound provides a method for this conversion, expanding the toolkit available to synthetic chemists for manipulating sulfur-containing functional groups. wikipedia.org

Role in the Preparation of Asymmetric Disulfides

Asymmetric (or unsymmetrical) disulfides are compounds containing an S-S bond flanked by two different organic substituents. These moieties are significant in biological systems, pharmaceuticals, and materials science. youtube.com The synthesis of these compounds presents a challenge due to the propensity for the formation of symmetric disulfide byproducts through thiol-disulfide exchange reactions. youtube.com Consequently, numerous methods have been developed to achieve the selective formation of asymmetric disulfides. youtube.comyoutube.com These methods often involve the activation of a thiol to form a reactive intermediate, such as a sulfenyl bromide, which then reacts with a second, different thiol. youtube.com While this compound is a source of electrophilic bromine and has a reactive phosphorus-sulfur bond, its specific role as a primary reagent in the mainstream synthesis of asymmetric disulfides is not extensively documented in the surveyed literature. The field predominantly relies on other specialized reagents to achieve this transformation. youtube.comyoutube.com

Precursor for Inorganic and Organometallic Ligands

The reactivity of this compound, particularly its susceptibility to nucleophilic substitution at the phosphorus center, makes it a potential starting material for the synthesis of various phosphorus-sulfur containing ligands. wikipedia.org These ligands are crucial in coordination chemistry and catalysis.

Dithiophosphonate Ligands and Coordination Complexes

Dithiophosphonate ligands ([R(R'O)PS₂]⁻) are a class of sulfur-containing ligands that form stable complexes with a wide range of metal ions. These ligands are typically synthesized from precursors known as perthiophosphonic acid anhydrides. researchgate.netresearchgate.net While the direct synthesis of these anhydrides or the final dithiophosphonate ligands from this compound is not the most commonly cited route, the known chemistry of PSBr₃ allows for its consideration as a potential, albeit indirect, precursor. This compound readily undergoes nucleophilic substitution reactions, which could, in principle, be used to introduce organic groups (R and OR') onto the phosphorus center, leading to the dithiophosphonate backbone. wikipedia.org

Once formed, dithiophosphonate ligands coordinate to metal centers, such as gold(I) or silver(I), through their sulfur atoms, creating a variety of coordination complexes with interesting structural and photophysical properties. researchgate.net For example, dinuclear gold(I) dithiophosphonate complexes have been synthesized and structurally characterized, demonstrating the versatility of these ligands in constructing multinuclear metal assemblies. researchgate.net

Interactions with Metal Centers in Catalysis

The coordination complexes formed from dithiophosphonate ligands have shown significant promise in the field of catalysis. The sulfur-rich coordination environment provided by the ligand can stabilize metal centers in various oxidation states and facilitate electron transfer processes, which are key to catalytic activity.

Recent research has demonstrated that heterometallic clusters anchored by dithiophosphonate ligands can function as effective molecular catalysts. For instance, silver(I)/iron(II) clusters supported by ferrocenyl dithiophosphonate ligands have been studied for the electrochemical hydrogen evolution reaction (HER), a critical process for water splitting and renewable energy technologies. In these systems, a sulfur site coordinated to the metal core acts as the reaction center.

Furthermore, superatomic silver nanoclusters protected by dithiophosphonate ligands have been shown to possess catalytic activity. These well-defined nanoclusters have been successfully employed to catalyze decarboxylative acylarylation reactions, leading to the efficient synthesis of oxindoles under ambient conditions. This highlights the potential of using these ligand-protected clusters as catalysts for complex organic transformations.

| Catalyst Type | Metal Center(s) | Reaction Catalyzed | Significance |

|---|---|---|---|

| Heterometallic Molecular Cluster | Ag(I)/Fe(II) | Electrochemical Hydrogen Evolution | Application in water splitting and renewable energy. |

| Superatomic Nanocluster | Ag(I) | Decarboxylative Acylarylation (Oxindole Synthesis) | Efficient synthesis of complex organic molecules under mild conditions. |

This table outlines examples of catalytic reactions where dithiophosphonate ligands, derived from phosphorus-sulfur precursors, play a crucial role in the function of the metal complex.

Role in Oligonucleotide and Peptide Chemistry

This compound and its related thiophosphorylating agents are instrumental in the synthesis of modified biopolymers, specifically oligonucleotides and peptides. These modifications are crucial for therapeutic and diagnostic applications, primarily by enhancing the stability and functionality of the parent molecules.

Incorporation of Thiophosphoryl Groups in DNA/RNA

The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of DNA or RNA results in a phosphorothioate (B77711) (PS) linkage. This modification is of significant interest because it confers resistance to nuclease degradation, a key advantage for therapeutic oligonucleotides like antisense drugs. umich.eduresearchgate.net The synthesis of these phosphorothioate oligonucleotides (PS-oligos) is a well-established process, typically achieved through automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. nih.gov

The standard synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. To create a phosphorothioate linkage, the standard oxidation step (using iodine and water) is replaced with a sulfurization step. biosearchtech.com Thiophosphorylating agents or, more commonly, elemental sulfur or other sulfur-transfer reagents are used to convert the unstable phosphite (B83602) triester intermediate into a more stable phosphotriester analog. researchgate.net

The key steps in the solid-phase synthesis cycle for incorporating a phosphorothioate linkage are detailed below:

| Step | Description | Reagents | Resulting Linkage |

| 1. Deblocking (Detritylation) | Removal of the 5'-hydroxyl protecting group (usually a dimethoxytrityl, DMTr, group) from the nucleotide bound to the solid support. biosearchtech.comnih.gov | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an inert solvent. | Free 5'-hydroxyl group ready for coupling. |

| 2. Coupling (Activation) | A phosphoramidite monomer corresponding to the next base in the sequence is activated and reacts with the free 5'-hydroxyl group. biosearchtech.comnih.gov | A weak acid activator (e.g., tetrazole, 5-ethylthio-1H-tetrazole (ETT)) and the desired nucleoside phosphoramidite. | Unstable phosphite triester linkage. |

| 3. Sulfurization | The phosphite triester is converted to a stable phosphorothioate triester. This step replaces the standard oxidation step. | Sulfur-transfer reagents such as elemental sulfur (S₈), 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), or PADS (phenylacetyl disulfide). | Protected phosphorothioate triester linkage. |

| 4. Capping | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thus avoiding the formation of deletion mutants. researchgate.net | A mixture of acetic anhydride (B1165640) and 1-methylimidazole. | Capped failure sequences. |

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphorothioate linkages are removed. nih.gov

While effective, the standard synthesis produces a mixture of diastereomers at each phosphorothioate linkage due to the chirality introduced at the phosphorus atom. umich.edu For certain applications, stereocontrolled synthesis methods have been developed using P-diastereomerically pure nucleoside monomers, such as those based on 2-thio-1,3,2-oxathiaphospholane chemistry, to produce PS-oligos with defined stereochemistry at each linkage. umich.edu

Functionalization of Cysteine and Thiophosphoryl Peptides

In peptide chemistry, the introduction of thiophosphoryl groups can modulate the structure, stability, and biological activity of peptides. Thiophosphorylation can occur on the side chains of amino acids with nucleophilic groups, such as the hydroxyl group of tyrosine or the thiol group of cysteine.

The functionalization of cysteine residues is a cornerstone of bioconjugation chemistry due to the high nucleophilicity of the thiol group. nih.govnih.gov While direct reaction of this compound with cysteine in a peptide is not a common strategy due to potential side reactions, related thiophosphorylating agents are used to synthesize thiophosphorylated amino acid building blocks for solid-phase peptide synthesis (SPPS). albany.edu

For example, the synthesis of O-thiophosphotyrosine-containing peptides has been achieved using a pre-functionalized building block, Fmoc-Tyr[PS(OBzl)₂]-OH. This synthon is incorporated into the peptide sequence using standard Fmoc-based SPPS. An alternative "global phosphorylation" approach involves synthesizing the full peptide on the resin and then reacting the free tyrosine side-chain with a phosphitylating agent, followed by sulfurization. nih.gov

The functionalization of cysteine's thiol group offers a direct route to S-thiophosphorylated peptides. The general reaction involves the attack of the cysteine thiol on a suitable thiophosphorylating agent. This strategy is analogous to other cysteine modification methods that use electrophiles to target the thiol group. nih.gov

The synthesis of thiophosphopeptides can be approached in two primary ways, summarized below:

| Synthesis Strategy | Description | Key Reagents/Steps | Advantages | Challenges |

| Building Block Approach | A pre-thiophosphorylated amino acid (synthon) is prepared and then incorporated into the peptide chain during SPPS. nih.gov | 1. Synthesis of the protected thiophosphorylated amino acid (e.g., Fmoc-Tyr[PS(OBzl)₂]-OH). 2. Incorporation via standard SPPS protocols. | Provides precise control over the location of the modification. High coupling efficiency. | Requires the separate, often multi-step, synthesis of the specialized amino acid building block. |

| Global Thiophosphorylation | The complete peptide is assembled on the solid support first, followed by the thiophosphorylation of a specific amino acid side chain in a post-synthetic step. nih.gov | 1. Standard SPPS of the peptide sequence. 2. On-resin reaction of the target amino acid (e.g., Tyr) with a phosphoramidite reagent. 3. Sulfurization with S₈ or other sulfur-transfer agents. | More convergent and potentially quicker if multiple sites are to be modified. | Potential for side reactions and incomplete modification, especially in complex peptides. |

Industrial Relevance in Specialized Chemical Production

This compound, and more commonly its chlorinated analog thiophosphoryl chloride (PSCl₃), serves as a key precursor in the industrial synthesis of a variety of specialized chemical products. Its utility stems from the reactivity of the phosphorus-halogen bonds, which allows for the straightforward introduction of a thiophosphoryl moiety into organic molecules through nucleophilic substitution. The focus here is on the chemical processes involved in manufacturing these specialized chemicals.

Synthesis of Lubricant Additives: A major industrial application of thiophosphoryl halides is in the production of anti-wear and extreme-pressure additives for lubricants, particularly zinc dialkyldithiophosphates (ZDDPs). researchgate.netmdpi.com While the classical synthesis of ZDDPs starts from phosphorus pentasulfide, related ashless dithiophosphate (B1263838) additives are prepared from thiophosphoryl chloride. The process involves the reaction of the thiophosphoryl halide with alcohols or amines. mdpi.com

Process: The synthesis of an amidothiophosphate, a type of ashless additive, is achieved by the addition of amines to a thiophosphoryl halide like PSCl₃ or PSBr₃. mdpi.com

Reaction: PSX₃ + 2 R₂NH → (R₂N)₂P(S)X + R₂NH₂⁺X⁻ (where X = Br or Cl)

Further reaction with an alcohol or thiol can replace the remaining halogen atom to produce the final additive molecule. This process creates a stable, metal-free additive that functions by forming a protective tribofilm on metal surfaces under high pressure. researchgate.net

Synthesis of Flame Retardants: this compound is a building block for certain organophosphorus flame retardants. These compounds function by interrupting the combustion cycle in either the gas phase or the solid phase (by promoting char formation). mtsu.edu The synthesis involves reacting this compound with organic molecules containing hydroxyl or amino groups.

Process: A common strategy is to react PSBr₃ with diols or phenols to create phosphorus-containing polymers or oligomers. The presence of both phosphorus and bromine in the final molecule can lead to a synergistic flame-retardant effect.

Reaction Example (with a diol): n PSBr₃ + n HO-R-OH → [-O-P(S)(Br)-O-R-]n + 2n HBr

The resulting polymeric structure can be incorporated into materials like epoxy resins or polyurethanes to impart flame retardancy. cnrs.frresearchgate.net The thiophosphoryl group can be further modified in subsequent steps to tune the properties of the final flame retardant.

Synthesis of Pesticide Intermediates: Many organophosphate and organothiophosphate compounds are used as pesticides. Thiophosphoryl halides are critical starting materials for synthesizing the thiophosphate ester core of these molecules.

Process: The synthesis typically involves a two-step nucleophilic substitution. First, this compound is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base to form a dialkoxythis compound. This intermediate is then reacted with a second nucleophile, often the sodium salt of a phenol (B47542) or a thiol, to yield the final active pesticide ingredient.

Step 1: PSBr₃ + 2 ROH + 2 B → (RO)₂P(S)Br + 2 HB⁺Br⁻ (where B is a base)

Step 2: (RO)₂P(S)Br + Na⁺⁻OAr → (RO)₂P(S)OAr + NaBr

This versatile synthesis route allows for the production of a wide range of pesticides with different target specificities and properties by varying the alcohol (R) and aryl (Ar) groups.

A summary of these industrial processes is provided in the table below.

| Industrial Sector | Chemical Product Class | Role of this compound | General Chemical Process |

| Lubricants | Ashless Dithiophosphates | Precursor/Reactant | Nucleophilic substitution with amines and alcohols to form amidothiophosphates and related esters. mdpi.com |

| Polymers/Materials | Organophosphorus Flame Retardants | Monomer/Building Block | Polycondensation with diols or reaction with multifunctional phenols to create phosphorus- and bromine-containing oligomers or polymers. researchgate.net |

| Agrochemicals | Organothiophosphate Pesticides | Starting Material | Stepwise nucleophilic substitution, first with alcohols and then with phenoxides or thiolates, to build the final pesticide molecule. |

Future Directions and Emerging Research Avenues

Development of Green Synthesis Methodologies

The traditional synthesis of thiophosphoryl bromide, often involving the reaction of phosphorus tribromide with sulfur at elevated temperatures, presents opportunities for environmental and efficiency improvements. wikipedia.org The principles of green chemistry are driving research towards more sustainable synthetic routes for many chemical compounds, and PSBr₃ is no exception. instras.comazonano.com Future research in this area is focused on several key objectives:

Alternative Solvents and Reaction Conditions: A primary goal is to replace hazardous solvents with greener alternatives, potentially including aqueous media or ionic liquids, which have been successfully employed in the synthesis of other phosphorus compounds. ijcce.ac.irresearchgate.net Research into sonochemical-assisted synthesis, which uses ultrasound to promote reactions, could also lead to milder reaction conditions and reduced energy consumption. ijcce.ac.irrsc.org

Catalyst-Assisted Processes: The development of catalytic systems could lower the activation energy of the reaction between phosphorus tribromide and a sulfur source, allowing for lower temperatures and potentially increasing reaction selectivity and yield. google.com

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future synthetic designs will aim to minimize or eliminate the formation of byproducts, thereby reducing waste. instras.com

Renewable Feedstocks: While more of a long-term goal, investigating pathways that utilize renewable resources as precursors for phosphorus and bromine components aligns with the overarching objectives of sustainable chemistry.

The successful implementation of these green methodologies would not only reduce the environmental footprint associated with this compound production but could also lead to more cost-effective and safer manufacturing processes. nih.gov

Novel Catalytic Applications in Organic and Polymer Chemistry

While this compound's role as a reagent is established, its potential as a catalyst is an area ripe for investigation. Phosphorus compounds, in general, are highly versatile in catalysis, functioning as organocatalysts, ligands for transition metals, and Lewis acids. nih.govresearchgate.netrsc.org Emerging research aims to harness the unique electronic and steric properties of the this compound moiety for new catalytic transformations.